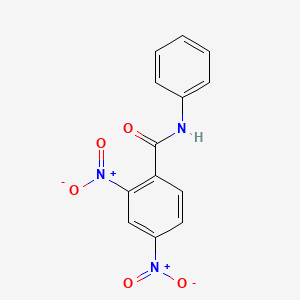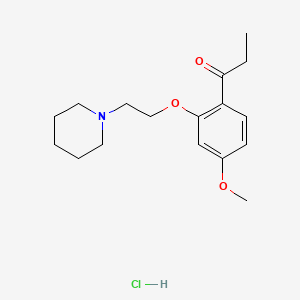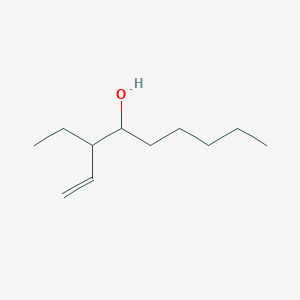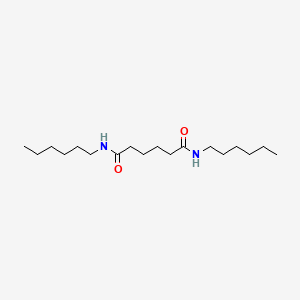
N-hexadecyl-7-methoxy-2-oxochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hexadecyl-7-methoxy-2-oxochromene-3-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hexadecyl-7-methoxy-2-oxochromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methoxy-2-oxochromene-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is then reacted with hexadecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-hexadecyl-7-methoxy-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 7-hydroxy-2-oxochromene-3-carboxamide.
Reduction: Formation of 7-methoxy-2-hydroxychromene-3-carboxamide.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
N-hexadecyl-7-methoxy-2-oxochromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-hexadecyl-7-methoxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-ethoxy-N-hexadecyl-2-oxochromene-3-carboxamide
- 7-hydroxy-N-hexadecyl-2-oxochromene-3-carboxamide
- 7-methoxy-N-octadecyl-2-oxochromene-3-carboxamide
Uniqueness
N-hexadecyl-7-methoxy-2-oxochromene-3-carboxamide is unique due to its specific combination of functional groups and the length of its alkyl chain
Eigenschaften
CAS-Nummer |
7047-23-6 |
|---|---|
Molekularformel |
C27H41NO4 |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
N-hexadecyl-7-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C27H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-26(29)24-20-22-17-18-23(31-2)21-25(22)32-27(24)30/h17-18,20-21H,3-16,19H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
VJYUIWQRHXNBMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



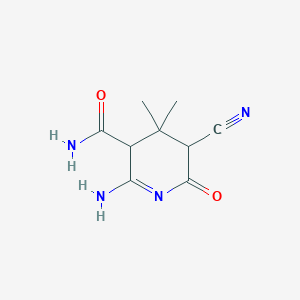

![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
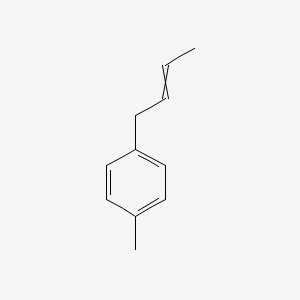
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
